(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone
Description
Properties
IUPAC Name |
[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]-(4-methylthiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2S/c1-14-10-18(24-13-14)19(22)21-8-6-16(7-9-21)12-23-11-15-2-4-17(20)5-3-15/h2-5,10,13,16H,6-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQQUIPRGONLTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(CC2)COCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone, often referred to by its chemical structure, is a piperidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be broken down into several functional components:
- Piperidine Ring : Known for various biological activities including analgesic and anesthetic effects.
- Chlorobenzyl Group : Often associated with antibacterial and antifungal properties.
- Methylthiophenyl Group : Contributes to the compound's lipophilicity, potentially enhancing its bioavailability.
Antimicrobial Activity
Research indicates that piperidine derivatives exhibit significant antimicrobial properties. The compound's structural features suggest it may inhibit bacterial growth. Studies have shown that related compounds can effectively target various bacterial strains, including those resistant to conventional antibiotics .
Enzyme Inhibition
The inhibition of enzymes such as acetylcholinesterase (AChE) is a notable activity of this class of compounds. AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. For instance, studies on similar piperidine derivatives have demonstrated competitive inhibition against AChE, leading to increased acetylcholine levels in the synaptic cleft .
Anticancer Properties
Piperidine derivatives have been investigated for their anticancer potential. The compound may influence cell proliferation and apoptosis in cancer cell lines. For example, related compounds have shown efficacy in inhibiting tumor growth through various pathways, including apoptosis induction and cell cycle arrest .
The biological activity of this compound is likely mediated through:
- Receptor Binding : Interaction with specific receptors involved in neurotransmission and cellular signaling.
- Enzyme Interaction : Competitive or non-competitive inhibition of key enzymes.
- Cellular Uptake : Enhanced permeability due to lipophilic groups facilitating cellular uptake.
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial effects of piperidine derivatives, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, demonstrating promising potential as an antibacterial agent .
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of similar piperidine compounds in animal models of Alzheimer's disease. The results showed that administration led to improved cognitive function and reduced amyloid plaque formation, suggesting a possible therapeutic role for this compound in neurodegenerative disorders .
Comparative Analysis
Chemical Reactions Analysis
Nucleophilic Substitution for Alkylation
The introduction of the 4-chlorobenzyl group onto the piperidine ring occurs via nucleophilic substitution (SN2 mechanism). This step involves reacting a piperidine derivative with 4-chlorobenzyl chloride in the presence of a base (e.g., triethylamine) to facilitate deprotonation and enhance nucleophilicity at the piperidine nitrogen.
Example Reaction:
Methanone Formation via Coupling Reactions
The methanone group is introduced through Suzuki coupling or Friedel–Crafts acylation . For instance, a thiophene boronic acid derivative may react with a piperidine-linked carbonyl precursor under palladium catalysis to form the final methanone structure .
Example Reaction:
Piperidine Ring Modifications
-
Mitsunobu Reaction : Used to install the Boc-protected piperidinemethanol group, followed by deprotection to yield the free hydroxyl intermediate .
-
Reductive Amination : Employed to introduce secondary amines or alkyl chains to the piperidine nitrogen .
Hydrolytic Stability
The chlorobenzyl ether linkage is susceptible to hydrolysis under strongly acidic or basic conditions. Studies on analogous compounds show that the ether bond cleaves at pH < 2 or pH > 12, forming 4-chlorobenzyl alcohol and a piperidine diol .
Thermal Stability
Differential scanning calorimetry (DSC) of related piperidine derivatives reveals decomposition temperatures above 200°C, indicating moderate thermal stability.
Analytical Characterization
Potential Pharmaceutical Utility
Piperidine and thiophene moieties are common in kinase inhibitors and antimicrobial agents. The compound’s structure suggests possible activity against Plasmodium kinases (e.g., PfGSK3), though direct biological data are unavailable .
Catalytic Hydrogenation
The thiophene ring can undergo partial hydrogenation to dihydrothiophene using Pd/C under H₂ pressure, though over-reduction to tetrahydrothiophene is a competing pathway .
Comparison with Similar Compounds
Key Comparisons:
Substituent Effects on Physicochemical Properties: The target compound’s (4-chlorobenzyloxy)methyl group increases lipophilicity compared to the hydroxyethyl group in , which may enhance solubility. This substitution could influence metabolic stability and blood-brain barrier penetration.
Aromatic Group Contributions :
- The 4-methylthiophen-2-yl group in the target compound differs from the pyrimidinyl and thiazolyl moieties in analogs. Thiophene’s electron-rich nature may enhance π-π stacking, while methyl substitution could introduce steric effects.
- Evidence from shows that thiophene-containing pyrazolone derivatives exhibit antibacterial and antitumor activities, suggesting the target compound’s thiophene group may confer similar bioactivity.
Biological and Electronic Profiles: The pyrazolone derivative in demonstrates broad-spectrum bioactivity, emphasizing the role of thiophene and chlorophenyl groups as pharmacophores. The study in highlights how methyl substituents on aromatic rings modulate electronic properties. The target’s 4-methylthiophene and chlorobenzyl groups may similarly influence its nonlinear optical (NLO) properties or receptor binding.
However, the (4-chlorobenzyloxy)methyl substituent may require additional protective steps compared to simpler analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
